(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone, commonly known as FP-Me, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. FP-Me is a synthetic compound that belongs to the class of psychoactive substances known as designer drugs. It is a potent agonist of the serotonin receptor and has been shown to exhibit anxiolytic and antidepressant effects in animal models.
Scientific Research Applications
Synthesis and Biological Evaluation
- A study demonstrated the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds with a furan moiety, highlighting their potential as anti-inflammatory and antibacterial agents. This synthesis method provided higher yields and environmental benefits over traditional methods. The biological evaluation suggested that some compounds exhibited significant anti-inflammatory and antibacterial activities, underscoring the therapeutic potential of such molecules (Ravula et al., 2016).
Photodegradation Studies
- Research on the photodegradation of natural substances, specifically the study of photooxygenation and ozonolysis of 4-methoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one (Visnagin), provided insights into the degradation pathways and products formed upon exposure to light and ozone. Such studies are crucial for understanding the environmental fate and stability of furan-containing compounds (Atta et al., 1993).
Application in Heterocyclic Chemistry
- The application of furan as a diene in the preparation of condensed 1,3-oxazines through retro-Diels−Alder reactions was explored, demonstrating the versatility of furan derivatives in synthesizing complex heterocyclic structures. This work underscores the significance of furan derivatives in organic synthesis and the development of new synthetic methodologies (Stájer et al., 2004).
Antiviral Activity Studies
- The conversion of 2(3H)-furanones bearing a pyrazolyl group into various heterocyclic systems was investigated, along with their antiviral activity against HAV and HSV-1 viruses. This research highlights the potential of furan derivatives in the development of new antiviral agents, contributing to the ongoing search for effective treatments against viral infections (Hashem et al., 2007).
properties
IUPAC Name |
4H-furo[3,2-b]pyrrol-5-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(17-14-18-16(20-17)7-13-24-18)22-11-9-21(10-12-22)8-6-15-4-2-1-3-5-15/h1-5,7,13-14,20H,6,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLQEKMJUPLXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC4=C(N3)C=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.